(18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
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Overview
Description
(18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid is a complex organic compound belonging to the class of indole alkaloids. This compound is structurally related to yohimbine, an alkaloid derived from the bark of the Pausinystalia johimbe tree. It is known for its potential pharmacological properties, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the Indole Ring: This step involves the cyclization of an appropriate precursor to form the indole ring system.
Hydroxylation: Introduction of the hydroxyl group at the 18th position is achieved through selective hydroxylation reactions.
Carboxylation: The carboxylic acid group is introduced at the 19th position through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. This approach can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid has several scientific research applications:
Neuropharmacology: It is studied for its potential effects on the central nervous system, particularly as an antagonist of α2-adrenergic receptors.
Medicinal Chemistry: The compound is explored for its potential therapeutic uses in treating conditions such as erectile dysfunction and depression.
Biological Research: It is used as a tool compound to study the mechanisms of neurotransmitter release and receptor interactions.
Mechanism of Action
The mechanism of action of (18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid involves its interaction with α2-adrenergic receptors in the brain. By blocking these receptors, the compound can modulate the release of neurotransmitters such as norepinephrine, leading to various physiological effects . This interaction is crucial for its potential therapeutic applications in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: A well-known indole alkaloid with similar structural features and pharmacological properties.
Rauwolscine: Another indole alkaloid with α2-adrenergic receptor antagonist activity.
Uniqueness
(18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(18S,19R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11?,14?,16?,17-,18+/m0/s1 |
InChI Key |
AADVZSXPNRLYLV-SDFDVRCLSA-N |
Isomeric SMILES |
C1CC2CN3CCC4=C(C3CC2[C@H]([C@H]1O)C(=O)O)NC5=CC=CC=C45 |
Canonical SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O |
Origin of Product |
United States |
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